N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxyphenyl carbonyl group at position 2 and a 3-methylphenoxyacetamide moiety at position 2. Its molecular framework combines electron-withdrawing (chloro, carbonyl) and electron-donating (methoxy, methylphenoxy) groups, which may influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C25H20ClNO5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO5/c1-15-6-5-7-17(12-15)31-14-22(28)27-23-18-8-3-4-9-20(18)32-25(23)24(29)16-10-11-21(30-2)19(26)13-16/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
SVYWJOULZOQAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzofuran derivative with 3-methylphenoxyacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzofuran-Acetamide Family
- BH31613 (2-(4-Bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide) Key Differences: The 3-methylphenoxy group in the target compound is replaced with a 4-bromophenoxy group. Implications: Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the methyl group.
- Compounds 4a-l and 5a-l (N-(2-(4-Benzoyl/Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides)
- Synthesis : These analogs are synthesized via nucleophilic substitution of 2-chloro-N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)acetamide with amines, similar to the target compound’s synthetic route .
- Bioactivity : Some derivatives exhibit anticancer properties, with substituents on the acetamide side chain modulating cytotoxicity. For example, electron-withdrawing groups (e.g., nitro, chloro) enhance activity against cancer cell lines .
Phenoxyacetamide Derivatives with Divergent Cores
- N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) Structural Divergence: Replaces the benzofuran core with a piperazinylphenyl group. Bioactivity: NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, demonstrating efficacy in osteoporosis models. The 3-methylphenoxy moiety is critical for binding to osteoclast precursors .
- N-(4-Chloro-3-Nitrophenyl)-2-(3-Methylphenoxy)Acetamide Modifications: Substitutes the benzofuran core with a nitro-chlorophenyl group. Properties: The nitro group increases polarity but may introduce toxicity risks. No specific bioactivity data are reported, though similar compounds are explored as intermediates in agrochemicals .
Physicochemical and Pharmacokinetic Comparisons
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Bioactivity Gaps: Unlike NAPMA, the target compound lacks published data on osteoclast or cancer cell inhibition.
- Optimization Opportunities : Introducing polar groups (e.g., morpholine, piperazine) could improve solubility, while halogen substitutions (e.g., fluoro) may enhance target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
